

# spectroscopic data for 5-Benzyl-5-phenylimidazolidine-2,4-dione

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## Compound of Interest

**Compound Name:** 5-Benzyl-5-phenylimidazolidine-2,4-dione

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An In-depth Technical Guide to the Spectroscopic Characterization of **5-Benzyl-5-phenylimidazolidine-2,4-dione**

## Foreword

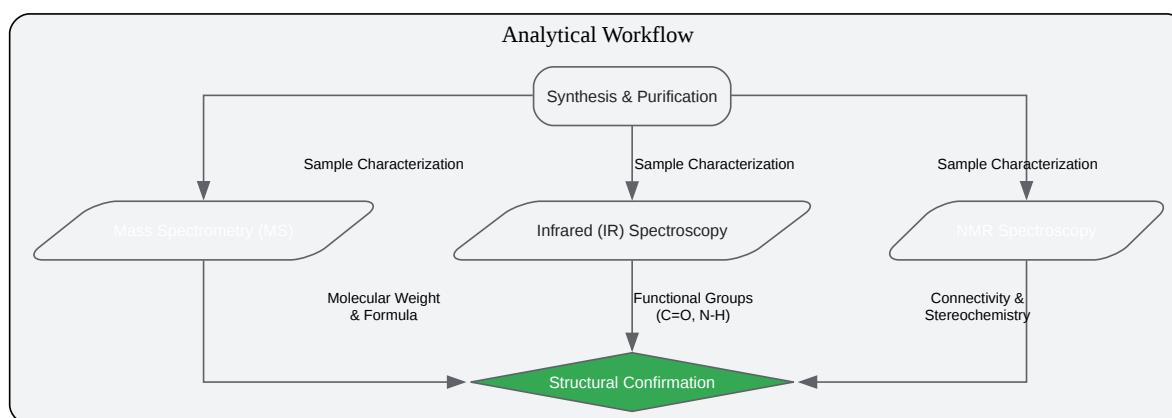
Prepared for researchers, medicinal chemists, and professionals in drug development, this guide provides a comprehensive technical overview of the spectroscopic profile of **5-Benzyl-5-phenylimidazolidine-2,4-dione** (also known as 5-Benzyl-5-phenylhydantoin). As a Senior Application Scientist, my objective is not merely to present data, but to construct a logical framework for its interpretation. The principles and methodologies outlined herein are designed to serve as a self-validating system for the unambiguous structural confirmation of this important heterocyclic scaffold. We will explore the causality behind analytical choices and interpret the spectral data through the lens of fundamental chemical principles and comparative analysis with structurally related compounds.

The imidazolidine-2,4-dione (hydantoin) core is a privileged scaffold in medicinal chemistry, forming the basis for numerous clinically significant medications, including the anticonvulsant drug Phenytoin (5,5-diphenylhydantoin).<sup>[1]</sup> The 5,5-disubstituted nature of these compounds, such as the subject of this guide, creates a quaternary carbon center, which imparts distinct chemical and biological properties.<sup>[2][3]</sup> Accurate and thorough spectroscopic characterization is therefore a critical, non-negotiable step in the synthesis, quality control, and further development of such molecules.

# Molecular Structure and Analytical Strategy

The structural confirmation of **5-Benzyl-5-phenylimidazolidine-2,4-dione** ( $C_{16}H_{14}N_2O_2$ , MW: 266.29 g/mol) relies on an integrated approach, leveraging the strengths of multiple spectroscopic techniques to build a cohesive and irrefutable structural proof.<sup>[2]</sup> Each technique provides a unique piece of the molecular puzzle, and their combined interpretation ensures the highest degree of confidence.

The core analytical workflow is designed to probe the key structural features: the hydantoin ring, the quaternary C5 carbon, the benzylic methylene bridge, and the two distinct aromatic systems.



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Caption: A typical workflow for the structural elucidation of a synthesized organic molecule.

The structure below, with systematic numbering, will be used for spectral assignments throughout this guide.

Caption: Structure and numbering scheme for **5-Benzyl-5-phenylimidazolidine-2,4-dione**.

# Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information, revealing the chemical environment and connectivity of hydrogen ( $^1\text{H}$ ) and carbon ( $^{13}\text{C}$ ) atoms.<sup>[4]</sup> For hydantoin derivatives, which often have limited solubility in chloroform ( $\text{CDCl}_3$ ), deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ) is an excellent choice of solvent as it readily dissolves the compound and its residual proton signal does not obscure key regions of the spectrum.<sup>[5][6]</sup>

## $^1\text{H}$ NMR Spectroscopy (500 MHz, $\text{DMSO-d}_6$ )

The  $^1\text{H}$  NMR spectrum is anticipated to show distinct signals for the two N-H protons of the hydantoin ring, the benzylic methylene protons, and the ten aromatic protons from the two phenyl rings. The integration of these signals should correspond to a 1:1:2:10 ratio.

Proton Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Predicted Multiplicity	Integration	Rationale & Commentary
N1-H	~10.7	Singlet (broad)	1H	<p>The N1-H proton is adjacent to the C2 carbonyl. In similar structures like 5,5-diphenylhydantoin, this proton resonates at a high chemical shift due to the deshielding effect of the carbonyl and its involvement in hydrogen bonding.<sup>[5]</sup></p>
N3-H	~8.5	Singlet (broad)	1H	<p>The N3-H proton is flanked by two carbonyl groups, but its chemical shift is typically lower than N1-H in related structures. Its broadness is due to quadrupole coupling with the <sup>14</sup>N nucleus and potential solvent exchange.</p>
Phenyl-H (C2'-H to C6'-H)	7.25 - 7.40	Multiplet	5H	Protons of the phenyl ring directly attached

to C5. The electronic environment is complex, leading to an overlapping multiplet.

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Protons of the benzyl group's phenyl ring. These are generally shifted slightly upfield compared to the C5-phenyl protons due to the insulating effect of the methylene group.

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Benzyl-H (C2"-H to C6"-H)	7.10 - 7.25	Multiplet	5H	
Benzylic CH <sub>2</sub> (C $\alpha$ -H <sub>2</sub> )	~3.30	Singlet	2H	These two protons are chemically equivalent as there is free rotation around the C5-C $\alpha$ bond. They appear as a sharp singlet because there are no adjacent protons to couple with. The signal is downfield from typical aliphatic protons due to the proximity of the aromatic ring

and the  
hydantoin core.

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## **<sup>13</sup>C NMR Spectroscopy (125 MHz, DMSO-d<sub>6</sub>)**

The proton-decoupled <sup>13</sup>C NMR spectrum is expected to show 10 distinct signals, corresponding to the 10 unique carbon environments in the molecule (note the symmetry in the aromatic rings leads to fewer than 16 signals). The carbonyl carbons are the most downfield signals.

Carbon Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Rationale & Commentary
C2=O	~174	The C2 carbonyl carbon is typically found at a lower field than the C4 carbonyl in hydantoin systems. <a href="#">[6]</a>
C4=O	~156	The C4 carbonyl carbon is adjacent to two nitrogen atoms, placing it at a very high chemical shift. <a href="#">[6]</a>
C1' (ipso-Phenyl)	~140	The quaternary carbon of the phenyl ring attached to C5. Its chemical shift is influenced by the direct attachment to the hydantoin ring.
C1" (ipso-Benzyl)	~136	The quaternary carbon of the benzyl group's phenyl ring.
C2', C6', C2", C6"	128 - 129	Aromatic CH carbons. Due to similarities in their electronic environments, these signals often overlap.
C3', C5', C3", C5"	127 - 128	Aromatic CH carbons.
C4', C4"	~126	Aromatic CH carbons at the para position.
C5 (Quaternary)	~68	This is a key identifying signal. The chemical shift for the C5 carbon in 5,5-disubstituted hydantoins is characteristically found in the 65-75 ppm range. <a href="#">[6]</a>
C $\alpha$ (Benzylic CH <sub>2</sub> )	~45	The benzylic carbon signal appears in the aliphatic region

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but is shifted downfield by the adjacent phenyl ring.

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## Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups.<sup>[7]</sup> For **5-Benzyl-5-phenylimidazolidine-2,4-dione**, the IR spectrum provides definitive evidence for the hydantoin ring structure.

Vibrational Mode	Expected Wavenumber (cm <sup>-1</sup> )	Appearance	Rationale & Commentary
N-H Stretch	3100 - 3300	Broad	This broad absorption is characteristic of the N-H bonds within the hydantoin ring, often participating in intermolecular hydrogen bonding. <a href="#">[5]</a>
C-H Aromatic Stretch	3000 - 3100	Sharp, medium	These signals correspond to the C-H bonds of the two aromatic rings.
C-H Aliphatic Stretch	2900 - 2980	Sharp, weak	Corresponds to the stretching of the C-H bonds in the benzylic methylene (CH <sub>2</sub> ) group.
C=O Stretch (Asymmetric)	~1770	Strong, sharp	Hydantoin rings display two distinct carbonyl stretching frequencies. This higher frequency band is typically assigned to the C2=O group (an imide-like carbonyl). <a href="#">[7]</a> <a href="#">[8]</a>
C=O Stretch (Symmetric)	~1715	Strong, sharp	This lower frequency band is characteristic of the C4=O group (an amide-like carbonyl). The presence of two strong peaks in this region is a hallmark of

the hydantoin core.[\[7\]](#)

[\[8\]](#)

C=C Aromatic Stretch 1450 - 1600

Multiple, medium

These absorptions are due to the carbon-carbon bond stretching within the phenyl and benzyl aromatic rings.

## Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers insight into its structure through analysis of its fragmentation patterns.[\[2\]](#) Using a soft ionization technique like Electrospray Ionization (ESI) is ideal for observing the intact molecular ion.

Ion	Predicted m/z	Rationale & Commentary
$[M+H]^+$	267.11	The protonated molecular ion. This is typically the base peak in ESI-MS and confirms the molecular weight of 266.29 Da.
$[M+Na]^+$	289.10	The sodium adduct is commonly observed in ESI-MS and serves as a secondary confirmation of the molecular weight.
$[M-C_7H_7]^+$	175.06	This significant fragment corresponds to the loss of a benzyl radical ( $C_7H_7\cdot$ , m/z 91), a very stable radical, leaving a phenyl-hydantoin cation.
$[M-C_6H_5]^+$	189.08	This fragment corresponds to the loss of a phenyl radical ( $C_6H_5\cdot$ , m/z 77), which is also a common fragmentation pathway for such structures.
$[C_7H_7]^+$	91.05	The tropylid cation, a highly stable fragment corresponding to the benzyl group, is expected to be a prominent peak in the spectrum under higher energy conditions (e.g., EI-MS).

## Experimental Protocols

The following protocols are standardized methodologies for acquiring high-quality spectroscopic data for **5-Benzyl-5-phenylimidazolidine-2,4-dione**.

### NMR Spectroscopy Protocol

- Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube.[5]
- Instrumentation: Acquire spectra on a 400 MHz or 500 MHz NMR spectrometer.
- <sup>1</sup>H NMR Parameters:
  - Pulse Program: Standard single pulse (e.g., Bruker zg30).
  - Spectral Width: 0-12 ppm.
  - Number of Scans: 16-64, depending on concentration.
  - Relaxation Delay (d1): 2 seconds.
- <sup>13</sup>C NMR Parameters:
  - Pulse Program: Standard proton-decoupled pulse program (e.g., Bruker zgpg30).
  - Spectral Width: 0-200 ppm.
  - Number of Scans: 1024-4096, as <sup>13</sup>C has low natural abundance.
  - Relaxation Delay (d1): 2 seconds.
- Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate line broadening factor (e.g., 0.3 Hz for <sup>1</sup>H, 1-2 Hz for <sup>13</sup>C). Reference the spectrum to the residual solvent peak of DMSO-d<sub>6</sub> ( $\delta$  = 2.50 ppm for <sup>1</sup>H;  $\delta$  = 39.52 ppm for <sup>13</sup>C).

## IR Spectroscopy Protocol

- Sample Preparation: Use the Attenuated Total Reflectance (ATR) method for solid samples. Place a small amount of the dry, solid compound directly onto the ATR crystal.
- Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
- Parameters:

- Spectral Range: 4000 - 400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32 scans.
- Data Processing: Perform a background scan before the sample scan. The resulting spectrum should be presented in terms of transmittance (%) versus wavenumber ( $\text{cm}^{-1}$ ).

## Mass Spectrometry Protocol

- Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Use a High-Resolution Mass Spectrometer (HRMS) equipped with an Electrospray Ionization (ESI) source, such as a Time-of-Flight (TOF) or Orbitrap analyzer.<sup>[9]</sup>
- Parameters:
  - Ionization Mode: Positive ion mode is preferred to observe  $[\text{M}+\text{H}]^+$  and  $[\text{M}+\text{Na}]^+$ .
  - Mass Range: Scan from m/z 50 to 500.
  - Capillary Voltage: ~3-4 kV.
- Data Analysis: Identify the molecular ion peaks and compare the measured exact mass to the calculated theoretical mass ( $\text{C}_{16}\text{H}_{15}\text{N}_2\text{O}_2$  for  $[\text{M}+\text{H}]^+$ ) to confirm the elemental composition.

## Conclusion

The structural identity of **5-Benzyl-5-phenylimidazolidine-2,4-dione** is unequivocally established through a multi-technique spectroscopic approach. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra provide the complete carbon-hydrogen framework, IR spectroscopy confirms the essential hydantoin functional groups, and mass spectrometry verifies the molecular weight and elemental formula. The collective data, when interpreted within the framework of established chemical principles, forms a robust and self-validating proof of structure, which is fundamental for any further research or development involving this compound.

## References

- BenchChem. (2025).
- Barrow, A. S., & Kellam, B. (2022). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. *RSC Chemical Biology*, 3(9), 1081-1103.
- Alam, M. S., Al-Sehemi, A. G., & El-Gazzar, A. B. A. (2023).
- Moussa, Z. (2007). Unambiguous structural characterization of hydantoin reaction products using 2D HMBC NMR spectroscopy. *Magnetic Resonance in Chemistry*.
- Perdih, A., & Sollner-Dolenc, M. (2007). Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. *Molecules*, 12(1), 166-180. [\[Link\]](#)
- Taylor, E. C., & Skotnicki, J. S. (1992). 5,5-disubstituted hydantoins: syntheses and anti-HIV activity. *Journal of medicinal chemistry*, 35(19), 3567–3572. [\[Link\]](#)
- Bull, J. A., & James, T. D. (2011). Connective synthesis of 5,5-disubstituted hydantoins by tandem  $\alpha$ -amination and  $\alpha$ -arylation of silyl ketene acetals.
- Gunjal, S. D., & Dr. A. K. Nikumbh. (2023). Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. *Bulletin of Environment, Pharmacology and Life Sciences*. [\[Link\]](#)
- He, L., & Li, G. (2019). Connective synthesis of 5,5-disubstituted hydantoins by tandem  $\alpha$ -amination and  $\alpha$ -arylation of silyl ketene acetals. *Organic & Biomolecular Chemistry*, 17(7), 1839-1846. [\[Link\]](#)
- Taylor, E. C., & Skotnicki, J. S. (1992). 5,5-disubstituted hydantoins: syntheses and anti-HIV activity. *Journal of Medicinal Chemistry*.
- Szatmári, I., et al. (2021). Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. *Molecules*, 26(16), 4945. [\[Link\]](#)
- Ríos-Lombardía, N., et al. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. *Molbank*, 2021(2), M1218. [\[Link\]](#)
- Mohammed, M. N. (2022). Synthesis of imidazolidine 2,4 – dione derivatives. *International Journal of Health Sciences*, 6(S3), 4124-4129.

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## Sources

- 1. N-Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X-ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Benzyl-5-phenylimidazolidine-2,4-dione (4927-43-9) for sale [vulcanchem.com]
- 3. Connective synthesis of 5,5-disubstituted hydantoins by tandem  $\alpha$ -amination and  $\alpha$ -arylation of silyl ketene acetals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openmedscience.com [openmedscience.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bepls.com [bepls.com]
- 7. Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity [mdpi.com]
- 8. Connective synthesis of 5,5-disubstituted hydantoins by tandem  $\alpha$ -amination and  $\alpha$ -arylation of silyl ketene acetals - Chemical Science (RSC Publishing)  
DOI:10.1039/C8SC05263H [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
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